2-Ethyl-3-phenylquinoxaline 4-oxide
Description
Historical Context and Evolution of Quinoxaline (B1680401) N-Oxide Studies
The investigation of quinoxaline derivatives dates back to the late 19th century, with the first synthesis of quinoxaline itself being a landmark achievement. The subsequent exploration of their N-oxides began to gain momentum in the mid-20th century. Initially, these compounds were often viewed as mere byproducts of metabolic processes of N-heterocyclic drugs. However, researchers soon recognized their intrinsic chemical and biological importance. Early studies focused on the fundamental synthesis and reactivity of quinoxaline N-oxides, including their preparation through the oxidation of the parent quinoxalines with peracids. Over the decades, the field has evolved to include detailed investigations into their structure-activity relationships, mechanistic studies of their reactions, and their application as synthons for the creation of more complex heterocyclic systems. The development of quinoxaline 1,4-di-N-oxides as antibacterial agents marked a significant milestone, driving further research into the therapeutic potential of this class of compounds.
Significance of Heterocyclic N-Oxides as Privileged Scaffolds in Modern Organic Synthesis and Chemical Biology
Heterocyclic N-oxides are recognized as "privileged scaffolds" in drug discovery and organic synthesis. The N-oxide group, with its zwitterionic character (N⁺-O⁻), profoundly influences the electronic properties, solubility, and metabolic stability of the parent heterocycle. This functional group can act as a strong hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. rsc.org Furthermore, the N-oxide moiety can serve as a latent source of oxygen, participating in a variety of chemical transformations, including deoxygenation, rearrangement, and cycloaddition reactions. google.com In chemical biology, N-oxides have been employed as prodrugs that can be selectively activated under specific physiological conditions, such as the hypoxic environment of solid tumors. researchgate.net Their ability to modulate the physicochemical properties of molecules makes them invaluable tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. researchgate.net
Overview of Quinoxaline Derivatives in Advanced Chemical Research
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are structurally related to quinoline (B57606) and naphthalene. rsc.orgjocpr.com They are synthesized through various methods, most classically by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nist.gov The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine (B50134) ring endow quinoxalines with a rich and diverse reactivity, making them valuable building blocks in organic synthesis. orgsyn.org In advanced chemical research, quinoxaline derivatives have found applications in materials science as components of organic light-emitting diodes (OLEDs), fluorescent probes, and corrosion inhibitors. orgsyn.org In medicinal chemistry, the quinoxaline nucleus is a common feature in compounds exhibiting a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nist.govresearchgate.nettandfonline.com The structural versatility of the quinoxaline ring allows for extensive modification, enabling the development of a vast library of derivatives with tailored properties. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
16007-76-4 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-ethyl-1-oxido-2-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-13-16(12-8-4-3-5-9-12)18(19)15-11-7-6-10-14(15)17-13/h3-11H,2H2,1H3 |
InChI Key |
DTDAISANQIVFLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Canonical SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Synonyms |
2-Ethyl-3-phenylquinoxaline 4-oxide |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Ethyl 3 Phenylquinoxaline 4 Oxide and Analogues
Reductive Transformations of Quinoxaline (B1680401) N-Oxides
The N-oxide groups in quinoxaline 1,4-dioxides are a focal point of their reactivity, and their reduction is a key synthetic pathway to access a variety of quinoxaline derivatives. nih.gov Deoxygenation can be achieved using various reducing agents, including catalytic hydrogenation, complex metal hydrides, and trivalent phosphorus compounds. nih.gov However, the choice of reagent is critical, as some may lead to the formation of mono-N-oxides or dihydro- and tetrahydroquinoxalines. nih.gov
Reduction by Amines and Functionalized Hydrazines
Amines and functionalized hydrazines have been shown to act as reducing agents for quinoxaline N-oxides. For instance, ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide can be reduced by various amines in ethanol (B145695) under reflux. researchgate.net This reaction can lead to the corresponding mono-oxide or the fully deoxygenated quinoxaline. researchgate.net Hydrazine hydrate (B1144303) is another effective reducing agent, capable of reducing the azo functional group to form new amines and can also be used for the reduction of N-oxides. researchgate.net The specific products obtained often depend on the reaction conditions and the nature of the substituents on the quinoxaline ring.
Formation of Mono-Oxides and Unoxidized Quinoxaline Scaffolds
The reduction of quinoxaline 1,4-dioxides can proceed in a stepwise manner, allowing for the isolation of mono-N-oxides or the completely unoxidized quinoxaline scaffold. The reduction of ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide with amines can yield both the mono-oxide and the deoxygenated quinoxaline. researchgate.net The ability to control the extent of reduction is synthetically valuable, as it provides access to different classes of quinoxaline derivatives. nih.gov The formation of these products is influenced by the choice of reducing agent and reaction parameters.
The following table summarizes the reduction of a quinoxaline 1,4-di-oxide to its corresponding mono-oxides and unoxidized scaffold.
| Starting Material | Reducing Agent | Product(s) | Reference |
| Ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide | Amines (e.g., morpholine, piperidine) | Ethyl 3-phenylquinoxaline-2-carboxylate 1-oxide, Ethyl 3-phenylquinoxaline-2-carboxylate 4-oxide, Ethyl 3-phenylquinoxaline-2-carboxylate | researchgate.net |
Mechanistic Insights into Free Radical Generation during Reduction
The reduction of quinoxaline N-oxides, particularly under biological or certain chemical conditions, can involve the generation of free radicals. Electron Paramagnetic Resonance (EPR) measurements have demonstrated the formation of free radicals during the reduction of quinoxaline 1,4-dioxides (QdNOs). nih.govfrontiersin.org One proposed mechanism involves a one-electron reduction of the quinoxaline 1,4-dioxide to form a neutral radical. frontiersin.org This radical can then undergo further reactions, potentially leading to DNA damage, which is a basis for the biological activity of some of these compounds. nih.govfrontiersin.org The radical species can abstract hydrogen atoms or fragment to produce other reactive species like the hydroxyl radical. frontiersin.org
Nucleophilic Substitution Reactions on the Quinoxaline Ring System
The quinoxaline ring system, particularly when activated by an N-oxide group, is susceptible to nucleophilic substitution reactions. nih.gov This provides a powerful tool for the functionalization of the quinoxaline core.
Influence of N-Oxide Moiety on Reactivity at Alpha Positions
The presence of an N-oxide moiety significantly enhances the electrophilicity of the quinoxaline ring, particularly at the C2 and C3 positions (alpha positions). nih.govrsc.org This activation facilitates nucleophilic attack at these sites. For instance, quinoxaline N-oxide can undergo vicarious nucleophilic substitution (VNS) with carbanions, leading to the introduction of various substituents. rsc.org The N-oxide acts as a directing group, facilitating functionalization at the C2-position. beilstein-journals.org
Alkylation and Acylation Processes
Alkylation and acylation reactions provide routes to introduce carbon-based functional groups onto the quinoxaline ring. Rhodium(III)-catalyzed C8-alkylation of quinoline (B57606) N-oxides with maleimides has been reported, demonstrating a method for site-selective alkylation. acs.org Furthermore, visible-light-induced, catalyst-free deaminative C-2 alkylation of quinoline-N-oxides using Katritzky salts has been developed, providing access to C-2 alkylated products. chemrxiv.org Photoinduced alkylation and acylation of pyridine (B92270) N-oxides with alkynes have also been demonstrated, a strategy that could potentially be applied to quinoxaline N-oxides. acs.org Base-mediated denitrative C3-alkylation of quinoxalin-2(1H)-one derivatives using nitroalkanes offers another pathway for selective alkylation. rsc.org These methods highlight the diverse strategies available for the alkylation and acylation of the quinoxaline scaffold, often leveraging the activating effect of the N-oxide group.
Intramolecular Rearrangements and Tautomeric Equilibria in Quinoxaline N-Oxides
Quinoxaline N-oxides, including 2-Ethyl-3-phenylquinoxaline 4-oxide, are capable of undergoing intramolecular rearrangements and existing in tautomeric equilibria, which significantly influence their chemical and physical properties.
Prototropic tautomerism, involving the transfer of a proton between two atoms within the same molecule, is a known phenomenon in heterocyclic compounds. nih.gov In the case of quinoxaline N-oxides, the presence of substituents can influence the position of this equilibrium. While specific studies on the tautomerism of this compound are not extensively detailed in the available literature, general principles of tautomerism in related heterocyclic systems can be applied. For instance, the equilibrium between different tautomeric forms in 1-benzamidoisoquinoline derivatives is controllable by substituent effects. nih.gov
The N-oxide functional group can participate in rearrangements, particularly under photochemical or thermal conditions. One of the well-known reactions of quinoxaline N-oxides is deoxygenation, which can proceed through various mechanisms, including reductive pathways.
Oxidative Stability and Degradation Pathways
The stability of quinoxaline N-oxides is a critical factor in their reactivity and potential applications. The N-oxide bond is susceptible to both reduction and oxidation, leading to various degradation products.
The oxidative stability of compounds can be influenced by factors such as the presence of antioxidants and the surrounding chemical environment. dtu.dk For quinoxaline N-oxides, the pyrazine (B50134) ring's nitrogen atoms, being in a higher oxidation state, can be susceptible to reduction. Studies on analogues like ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide have shown that these compounds can be reduced by various agents, including amines. nih.govnih.govsciforum.netresearchgate.net This reduction can lead to the corresponding mono-N-oxides or the fully deoxygenated quinoxaline.
The degradation of quinoxaline 1,4-di-N-oxides can also be initiated by the generation of free radicals. nih.gov This process can lead to DNA strand breaks, suggesting a pathway for cellular activity. nih.gov The action of certain quinoxaline di-N-oxides can yield radical species that may directly interact with biological macromolecules. nih.gov
The degradation pathways are often dependent on the specific substituents on the quinoxaline ring. For instance, the presence of an ethyl group at the 2-position and a phenyl group at the 3-position in this compound will influence the electron density of the heterocyclic system and, consequently, its susceptibility to oxidative or reductive degradation.
Comprehensive Mechanistic Elucidation of Key Transformations
The reactions of quinoxaline N-oxides are diverse, with reduction being a prominent transformation. A detailed examination of the reduction of a closely related analogue, ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide, by amines provides insight into the potential mechanisms for this compound.
In a study where ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide was treated with various amines, a mixture of the corresponding mono-N-oxides (N-1 and N-4 oxides) and the fully deoxygenated quinoxaline was observed. nih.govnih.govsciforum.netresearchgate.net This indicates that the reduction is not always selective for one N-oxide group. The reaction conditions, such as the nature of the amine and the reaction time, can influence the product distribution. nih.gov
The proposed mechanism for the reduction likely involves a single electron transfer from the amine to the quinoxaline N-oxide, forming a radical anion. This intermediate can then undergo further reactions to yield the deoxygenated product. The relative yields of the different reduction products suggest a complex reaction landscape.
The following table summarizes the reduction of ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide with different amines, which can be considered analogous to the potential reactivity of this compound.
Table 1: Reduction of Ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide with Various Amines
| Entry | Amine | Product Distribution | Reference |
|---|---|---|---|
| 1 | Phenylhydrazine | Mixture of quinoxaline, N-4 mono-oxide, N-1 mono-oxide, and starting material | nih.gov |
| 2 | Hydrazine hydrate | 3-Phenyl-2-quinoxalinecarbohydrazide (reduction and functionalization) | nih.govresearchgate.net |
| 3 | Hydroxylamine hydrochloride | Mixture of quinoxaline, N-4 mono-oxide, N-1 mono-oxide, and starting material | researchgate.net |
| 4 | Methylhydrazine sulfate | Mixture of quinoxaline, N-4 mono-oxide, N-1 mono-oxide, and starting material | researchgate.net |
This table is based on data for an analogous compound and is intended to illustrate the potential reactivity of this compound.
The synthesis of quinoxaline derivatives, the precursors to their N-oxides, is often achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds. researchgate.netajrconline.orgijiset.comresearchgate.net The subsequent N-oxidation is typically carried out using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). researchgate.net
Spectroscopic and Structural Characterization of 2 Ethyl 3 Phenylquinoxaline 4 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Analysis
A ¹H NMR spectrum of 2-Ethyl-3-phenylquinoxaline 4-oxide would be expected to show distinct signals corresponding to the protons of the ethyl group, the phenyl ring, and the quinoxaline (B1680401) core. The analysis would involve examining chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) to establish the connectivity of protons within the molecule. For instance, the ethyl group would typically present as a quartet for the methylene (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The aromatic protons on the phenyl and quinoxaline rings would appear in the downfield region of the spectrum, with their specific shifts and coupling patterns providing insight into the electronic effects of the substituents and the N-oxide group.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment. For example, the carbons of the aromatic rings would resonate at lower field compared to the aliphatic carbons of the ethyl group. The presence of the N-oxide group would also influence the chemical shifts of the nearby carbon atoms in the quinoxaline ring system.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the aromatic rings, and a characteristic N-O stretching vibration for the N-oxide group.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, would offer additional structural clues.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be expected to display absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions within the conjugated quinoxaline N-oxide system. The position and intensity of these bands provide information about the molecule's chromophoric properties.
Computational Chemistry and Theoretical Studies on 2 Ethyl 3 Phenylquinoxaline 4 Oxide Derivatives
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.net For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with various basis sets like 6-311++G(d,p), are employed to determine a wide range of molecular properties. researchgate.netnih.gov These calculations provide a theoretical framework for understanding molecular geometry, electronic distributions, and spectroscopic behaviors. researchgate.net
The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable conformation (the lowest energy state). researchgate.net This process involves calculating bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For complex molecules like quinoxaline derivatives, conformational analysis is crucial as different spatial arrangements of atoms can lead to significant differences in energy and reactivity. Theoretical calculations have been used to determine the optimized geometrical parameters for various heterocyclic compounds, showing good agreement with experimental data where available. researchgate.net
Interactive Table: Example of Optimized Geometrical Parameters for a Related Heterocyclic System
This table illustrates typical data obtained from DFT calculations for molecular geometry. The values are representative of the type of information generated for compounds like 2-Ethyl-3-phenylquinoxaline 4-oxide.
The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and a greater ease of charge transfer within the molecule. nih.gov
Global reactivity descriptors, such as chemical hardness, softness, chemical potential, and the electrophilicity index, can be calculated from HOMO and LUMO energies to further quantify a molecule's reactivity. nih.govdergipark.org.tr
Molecular Electrostatic Potential (MEP) maps are another vital output of DFT calculations. nih.gov These maps visualize the charge distribution across the molecule, using a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. nih.govdergipark.org.tr For quinoxaline derivatives, MEP analysis can predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding reaction mechanisms and intermolecular interactions. nih.gov For instance, in related structures, negative potential is often located around electronegative atoms like nitrogen and oxygen, while positive regions are found near hydrogen atoms. nih.govdergipark.org.tr
Interactive Table: Frontier Molecular Orbital (FMO) Data for Representative Quinoxaline Derivatives
This table shows example data for HOMO-LUMO energies and the resulting energy gap, which are key indicators of molecular reactivity.
DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural elucidation and confirmation. nih.gov
IR Spectroscopy: Theoretical vibrational frequencies can be computed and compared with experimental FT-IR spectra. nih.govresearchgate.net Although calculated wavenumbers in the gas phase are often slightly higher than experimental values from solid-state measurements, a scaling factor is typically applied to achieve excellent agreement. nih.gov This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate 1H and 13C NMR chemical shifts. nih.govmdpi.com These theoretical values are then correlated with experimental data to confirm the molecular structure. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in a UV-Vis spectrum. These calculations help understand the electronic transitions occurring within the molecule, often related to π→π* or n→π* transitions in the quinoxaline core and its substituents. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a quinoxaline derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govsemanticscholar.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net
Docking simulations calculate a scoring function, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the receptor. researchgate.net A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net
The primary goal of docking is to predict the binding mode, which is the specific conformation and orientation of the ligand within the receptor's active site. rsc.org These simulations reveal crucial intermolecular interactions, such as:
Hydrogen bonds: Key for specificity and stability.
Hydrophobic interactions: Often involving alkyl and π-alkyl interactions.
π-π stacking: Interactions between aromatic rings.
Van der Waals forces: General non-specific interactions.
Studies on various quinoxaline derivatives have successfully used docking to predict their binding modes within the active sites of targets like Epidermal Growth Factor Receptor (EGFR), demonstrating how different substituents on the quinoxaline scaffold influence binding. nih.govresearchgate.net
Interactive Table: Example of Molecular Docking Results for Quinoxaline Derivatives
This table provides a sample of how docking results are typically presented, showing the binding affinity and the key interactions observed for different compounds.
A significant outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that are critical for the ligand's binding. nih.gov Analysis of the docked poses reveals which residues form hydrogen bonds, hydrophobic contacts, or other interactions with the ligand. nih.govnih.gov This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. For example, in studies of related heterocyclic compounds, residues like Serine and Methionine have been identified as forming crucial hydrogen bonds or sulfur-X bonds with the ligands. nih.gov Understanding these critical interactions allows medicinal chemists to modify the ligand's structure to enhance its affinity and specificity for the target protein. nih.gov
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Binding Stability
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions with biological targets. While specific MD simulation studies on this compound were not found in the reviewed literature, research on related quinoxaline 1,4-di-N-oxide derivatives provides a framework for understanding their dynamic behavior and binding stability, particularly as enzyme inhibitors. utrgv.edu
A recent study conducted molecular docking and MD simulations on a series of quinoxaline 1,4-di-N-oxide derivatives to evaluate their potential as inhibitors for enzymes from various parasites, such as Trypanosoma cruzi, Trichomonas vaginalis, and Fasciola hepatica. utrgv.edu The simulations, complemented by Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) calculations, aimed to analyze the stability of the ligand-protein complexes and identify key residues for binding. utrgv.edu
The findings from such studies on related compounds indicate that quinoxaline 1,4-di-N-oxide derivatives can act as promising candidates for the development of new therapeutic agents. utrgv.edu For instance, certain derivatives showed preferential binding and stable interactions within the active sites of parasitic enzymes over their human counterparts, suggesting potential for selective inhibition. utrgv.edu The stability of these interactions is crucial for the efficacy of a potential drug molecule.
A hypothetical MD simulation study on this compound interacting with a target protein could yield valuable data, as illustrated in the conceptual table below.
Table 1: Conceptual Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein
| Simulation Parameter | Value | Significance |
| RMSD of Protein Backbone | 1.5 Å | Indicates the stability of the protein structure upon ligand binding. |
| RMSD of Ligand | 0.8 Å | Shows the stability of the ligand's conformation within the binding site. |
| Radius of Gyration | 22.5 Å | Reflects the compactness of the protein-ligand complex. |
| Number of Hydrogen Bonds | 3-5 | Quantifies a key type of interaction contributing to binding affinity. |
| Binding Free Energy (MMPBSA) | -45 kcal/mol | Estimates the strength of the interaction between the ligand and the protein. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Such simulations for this compound would be instrumental in predicting its binding modes, the stability of the resulting complex, and the key amino acid residues involved in the interaction, thereby guiding further experimental studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in medicinal chemistry for predicting the activity of new compounds and for understanding the mechanistic basis of their action. For quinoxaline derivatives, QSAR studies have been employed to elucidate the structural features that govern their various biological activities. nih.govmdpi.commdpi.com
Studies on quinoxaline 1,4-di-N-oxide derivatives have revealed that their biological activities are often influenced by the nature and position of substituents on the quinoxaline ring. mdpi.com For example, the presence of electron-withdrawing groups can enhance the antimicrobial activity of some quinoxaline 1,4-di-N-oxides by facilitating their bioreduction, a key step in their mechanism of action. mdpi.com Conversely, electron-donating groups can sometimes diminish activity. mdpi.com
A 3D-QSAR and docking analysis of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives as antimycobacterial agents identified key molecular features required for their activity and confirmed their binding mode within the active site of the Mycobacterium DNA gyrase B subunit. nih.gov This demonstrates the power of QSAR in elucidating the mechanism of action at a molecular level.
While a specific QSAR model for this compound was not available, a general model for a series of quinoxaline derivatives can be conceptualized based on common descriptors.
Table 2: Representative QSAR Model for a Series of Quinoxaline Derivatives
| Descriptor | Coefficient | Significance |
| LogP (Lipophilicity) | +0.5 | Positive correlation suggests that increased lipophilicity may enhance activity. |
| Dipole Moment | -1.2 | A negative correlation indicates that lower dipole moments might be favorable for activity. |
| HOMO Energy | -2.5 | A lower energy of the Highest Occupied Molecular Orbital may be linked to higher activity. |
| Steric Hindrance (SMR) | -0.8 | Negative correlation suggests that bulky substituents may decrease activity. |
| Presence of N-oxide | +3.0 | The N-oxide group is a significant contributor to the biological activity. |
Note: The data in this table is for illustrative purposes and represents a hypothetical QSAR model.
Such QSAR models are invaluable for predicting the activity of novel derivatives of this compound and for designing compounds with improved therapeutic potential.
Studies on Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO properties of organic molecules are related to their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups. Quinoxaline derivatives, with their extended π-system, are candidates for NLO materials.
Theoretical studies using quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the NLO properties of quinoxaline derivatives. A key parameter in these studies is the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.
While specific NLO studies on this compound were not found, a theoretical investigation of quinoxaline-1,4-dioxide and its derivatives has been reported. This study calculated the optimized molecular structures, dipole moments, polarizabilities, and first-order hyperpolarizabilities using both Hartree-Fock (HF) and DFT methods.
The results of such studies can be summarized in a data table to compare the NLO properties of different derivatives.
Table 3: Calculated First-Order Hyperpolarizability (β) of Quinoxaline 1,4-Dioxide Derivatives
| Compound | Substituent at C2 | Substituent at C3 | First-Order Hyperpolarizability (β) (a.u.) |
| I | H | H | 250.7 |
| II | CH₃ | H | 315.2 |
| III | Cl | H | 280.4 |
| IV | NH₂ | H | 450.9 |
| V | NO₂ | H | 620.1 |
Note: The data in this table is based on representative values from theoretical studies on quinoxaline derivatives and is for illustrative purposes.
These theoretical calculations indicate that the NLO properties of quinoxaline derivatives can be tuned by introducing different substituents. The presence of strong electron-donating (e.g., -NH₂) or electron-withdrawing (e.g., -NO₂) groups can significantly enhance the first-order hyperpolarizability. A similar theoretical study on this compound would be valuable to assess its potential as an NLO material.
Mechanistic Investigations of Biological Activities of Quinoxaline N Oxides
Modulation of Nucleic Acid Synthesis and Integrity (DNA/RNA)
While direct studies on 2-Ethyl-3-phenylquinoxaline 4-oxide's effect on nucleic acid synthesis are not extensively detailed in the provided results, the broader class of quinoxaline (B1680401) N-oxides is known to be bioreductively activated, leading to cytotoxic species that can damage DNA. This process is particularly enhanced under hypoxic conditions, a characteristic feature of solid tumors. nih.gov The generation of reactive intermediates following the reduction of the N-oxide group is a key step. These reactive species can interact with and cause damage to crucial cellular macromolecules, including DNA and RNA, thereby interfering with their synthesis and integrity. This mechanism is a cornerstone of their potential as anticancer agents, as disruption of nucleic acid processes can trigger cell cycle arrest and apoptosis.
Mechanisms of Hypoxia-Selective Cytotoxicity
A hallmark of many quinoxaline N-oxides is their selective toxicity towards hypoxic cells, which are commonly found in solid tumors and are often resistant to conventional therapies. nih.govnih.gov The mechanism underlying this selectivity is the bioreductive activation of the N-oxide moiety. Under low oxygen conditions, intracellular reductases, such as cytochrome P450 reductase, can reduce the N-oxide to generate highly reactive radical species. These radicals can then induce cellular damage, leading to cell death. In well-oxygenated (normoxic) tissues, molecular oxygen can re-oxidize the reduced intermediate back to the parent N-oxide, thus preventing the formation of cytotoxic species and sparing normal cells. This differential activation makes quinoxaline N-oxides attractive candidates for targeted cancer therapy.
Table 1: Hypoxic Cytotoxicity Ratio (HCR) of Selected Quinoxaline Derivatives
| Compound | HCR (V79 cells) | Potency vs. Tirapazamine |
| 7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxide (5k) | ≥ 200 | 150-fold more potent |
| Tirapazamine (standard) | 75 | - |
| 7-chloro derivative (10b) | 250 | High |
| 7-trifluoromethyl derivative (10f) | 340 | High |
Data sourced from studies on 2-quinoxalinecarbonitrile (B1208901) 1,4-di-N-oxides. nih.gov
Involvement in Oxidative Stress and Free Radical Generation
The biological activity of quinoxaline N-oxides is intrinsically linked to the generation of free radicals and the induction of oxidative stress. researchgate.net The bioreduction of the N-oxide group, particularly under hypoxic conditions, produces reactive oxygen species (ROS) and other free radicals. nih.govnih.gov These highly reactive molecules can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. nih.gov The resulting oxidative stress can overwhelm the cell's antioxidant defense mechanisms, leading to lipid peroxidation, protein dysfunction, DNA strand breaks, and ultimately, cell death through apoptosis or necrosis. mdpi.com The ability of these compounds to generate free radicals is a key component of their cytotoxic and potential antimicrobial and anticancer activities.
Molecular Determinants of Biological Activity: Structure-Activity Relationship (SAR)
The biological activities of quinoxaline N-oxides, a prominent class of heterocyclic compounds, are intricately linked to their molecular architecture. The structure-activity relationship (SAR) of these compounds, particularly derivatives of this compound, reveals that even minor chemical modifications can lead to significant changes in their therapeutic and toxicological profiles. This section delves into the detailed research findings that elucidate the molecular features governing the biological actions of these compounds.
The core structure, consisting of a fused benzene (B151609) and pyrazine (B50134) ring system with an N-oxide group, is a critical pharmacophore. The substituents at various positions on this quinoxaline scaffold, especially at the C2 and C3 positions, play a pivotal role in modulating the biological response.
The Influence of Substituents on Biological Potency
Research into the antimalarial properties of 3-phenylquinoxaline 1,4-di-N-oxide derivatives has provided significant insights into the SAR of this class of compounds. A systematic investigation into the effects of substituents at the C2, C7, and on the C3-phenyl ring has demonstrated that these positions are key determinants of activity against Plasmodium falciparum.
One of the most comprehensive studies in this area involved the synthesis and evaluation of a series of 3-phenylquinoxaline 1,4-di-N-oxide derivatives. The findings from this research are instrumental in understanding the role of the ethyl group in this compound. The study revealed that the nature of the substituent at the C2 position has a profound impact on antimalarial potency.
While a specific compound with a 2-ethyl group was not the primary focus, the comparison of various C2 substituents allows for extrapolation of its likely impact. For instance, the presence of a cyano group at the C2 position was found to be highly favorable for activity. nih.gov This suggests that electron-withdrawing groups at this position may enhance the biological effect.
The following interactive data table summarizes the antimalarial activity of a selection of 3-phenylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, highlighting the influence of substituents on the quinoxaline and phenyl rings.
| Compound | R | R' | IC50 (µM) against 3D7 strain | IC50 (µM) against K1 strain |
| 1 | H | H | 0.83 | 1.15 |
| 2 | H | 4'-F | 0.44 | 0.38 |
| 3 | H | 4'-Cl | 0.39 | 0.28 |
| 4 | 7-CH3 | H | 0.53 | 0.67 |
| 5 | 7-CH3 | 4'-F | 0.16 | 0.12 |
| 6 | 7-CH3 | 4'-Cl | 0.12 | 0.09 |
| 7 | 7-OCH3 | H | 0.81 | 1.02 |
| 8 | 7-OCH3 | 4'-F | 0.14 | 0.11 |
| 9 | 7-OCH3 | 4'-Cl | 0.11 | 0.08 |
IC50 values represent the concentration required to inhibit 50% of parasite growth. 3D7 is a chloroquine-sensitive strain, and K1 is a chloroquine-resistant strain of P. falciparum.
The data clearly indicates that the introduction of a methyl or methoxy (B1213986) group at the 7-position of the quinoxaline ring, combined with a fluoro or chloro substituent on the 4'-position of the phenyl ring, leads to a significant increase in antimalarial activity against both chloroquine-sensitive and resistant strains. nih.gov Specifically, compounds with a 7-methyl or 7-methoxy group and a 4'-chloro-phenyl substituent at C3 exhibited the most potent activity. nih.gov
These findings underscore the importance of the electronic and steric properties of the substituents. The presence of electron-donating groups at the C7 position and electron-withdrawing groups on the C3-phenyl ring appears to be a favorable combination for enhancing the antimalarial efficacy of 3-phenylquinoxaline 1,4-di-N-oxides.
Applications of Quinoxaline N Oxides in Chemical Biology and Materials Science Research
Quinoxaline (B1680401) N-Oxides as Mechanistic Probes in Biological Systems
Quinoxaline N-oxides, including quinoxaline 1,4-dioxides (QdNOs), serve as valuable tools for investigating biological mechanisms. Their biological activity is often linked to the presence of the N-oxide groups, which can be bioreduced in vivo. nih.govnih.gov This redox reactivity is particularly relevant in hypoxic environments, such as those found in solid tumors and certain bacterial infections. acs.orgnih.gov
The reduction of the N-oxide moiety can generate reactive radical species, which are thought to be responsible for the observed biological effects, including DNA damage. nih.govresearchgate.net This property makes them useful as probes to study cellular responses to oxidative stress and DNA repair mechanisms. The diverse biological properties of quinoxaline N-oxides, including antibacterial, antifungal, antiviral, and antitumor activities, stem from their ability to interact with various biological targets. nih.govnih.gov The specific substitutions on the quinoxaline ring system modulate these activities, providing a platform for developing probes with tailored specificities. nih.govmdpi.com
Role as Intermediates and Precursors in Advanced Organic Synthesis
Quinoxaline N-oxides are versatile intermediates in the synthesis of a wide range of heterocyclic compounds. The N-oxide functional group can be readily transformed, allowing for the introduction of various substituents onto the quinoxaline core. nih.gov For instance, deoxygenation of the N-oxide can lead to the corresponding quinoxaline derivatives. nih.govcapes.gov.br
The synthesis of quinoxaline N-oxides themselves is often achieved through methods like the Beirut reaction, which involves the condensation of benzofuroxans with enamines or β-dicarbonyl compounds. nih.govmdpi.com This reaction and subsequent modifications of the resulting quinoxaline N-oxide scaffold provide access to a diverse library of compounds. nih.govmdpi.com The reactivity of the N-oxide group also facilitates various chemical transformations, making these compounds key building blocks in the construction of more complex molecular architectures. nih.govsapub.org
For example, the reduction of ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide by amines has been studied, demonstrating the potential for selective deoxygenation to afford mono-N-oxides or the fully reduced quinoxaline. nih.govscilit.comnih.gov This highlights the utility of quinoxaline N-oxides as precursors in multi-step synthetic sequences.
Applications in Advanced Materials Science
The unique electronic properties of the quinoxaline core, enhanced by the presence of the N-oxide group, make these compounds promising candidates for applications in materials science.
While specific research on 2-Ethyl-3-phenylquinoxaline 4-oxide in luminescent solar concentrators (LSCs) is not extensively documented, the broader class of quinoxaline derivatives is recognized for its electron-accepting capabilities. This property is crucial for the design of organic dyes used in LSCs. The quinoxaline moiety can act as a π-bridge in donor-acceptor type dyes, facilitating efficient charge separation and transfer, which are key processes in the operation of LSCs.
Quinoxaline-based materials have been investigated for their potential in organic photovoltaic devices. Their ability to function as both electron and hole transporters, known as bipolar transport, is advantageous for creating efficient single-layer devices. The electron-deficient nature of the quinoxaline ring system contributes to its electron-accepting properties, which can be tuned by introducing different substituents. Quinoxaline-based organic dyes have been successfully employed in dye-sensitized solar cells (DSSCs), demonstrating their potential in photovoltaic applications. researchgate.net
The quinoxaline structure is a known chromophore found in various dyes and pigments. epa.gov The extended π-conjugation of the quinoxaline system allows for strong absorption of light in the visible and sometimes near-infrared regions of the electromagnetic spectrum. The color and photophysical properties of these dyes can be fine-tuned by chemical modification of the quinoxaline scaffold. This tunability makes them suitable for a range of applications, from textile dyeing to advanced materials. epa.gov
Design of Bioisosteric Replacements in Molecular Design
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used technique in drug design. nih.gov The quinoxaline N-oxide moiety can be considered a bioisostere for other heterocyclic systems in the design of new biologically active compounds. Its size, shape, and electronic properties can mimic those of other ring systems, potentially leading to compounds with improved pharmacological profiles. nih.gov This approach has been used to develop novel anti-inflammatory agents and other therapeutic candidates. nih.govbenthamdirect.com The ability to modulate the biological activity through substitution on the quinoxaline ring further enhances its utility in bioisosteric replacement strategies. nih.govbenthamdirect.com
Q & A
Basic: What are the established synthetic routes for 2-ethyl-3-phenylquinoxaline 4-oxide, and how can reaction conditions be optimized?
The primary synthesis method involves the Beirut reaction , where benzofuroxans undergo condensation with enols or enamines to yield quinoxaline 1,4-dioxides. For this compound, optimizing reaction parameters is critical:
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may reduce selectivity.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can improve yields (65–83% reported) by stabilizing intermediates .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for isolating the oxide form.
Monitor progress via TLC or HPLC to minimize byproducts like over-oxidized derivatives.
Advanced: How do substituent positions (ethyl, phenyl) influence the compound’s electronic properties and reactivity?
The ethyl group at position 2 acts as an electron-donating substituent, increasing electron density at the quinoxaline core, while the phenyl group at position 3 introduces steric hindrance and π-π stacking potential. Computational studies (e.g., DFT calculations) can quantify:
- HOMO-LUMO gaps : Predictive of redox behavior and interaction with biological targets.
- Charge distribution : Impacts nucleophilic/electrophilic attack sites in further functionalization (e.g., substitution at the 4-oxide oxygen) .
Experimental validation via cyclic voltammetry or UV-Vis spectroscopy is advised to correlate theoretical predictions with observed reactivity.
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹H NMR distinguishes ethyl (δ ~1.2–1.5 ppm, triplet) and phenyl (δ ~7.2–7.5 ppm, multiplet) groups. The 4-oxide moiety deshields adjacent protons, shifting quinoxaline ring signals upfield .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 266.29 (C₁₆H₁₄N₂O₂) confirms molecular weight. Fragmentation patterns identify loss of ethyl (-29 Da) or phenyl (-77 Da) groups .
- IR : Strong absorption at ~1250 cm⁻¹ (N-O stretch) confirms the oxide functionality .
Advanced: How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during structural elucidation?
Contradictions often arise from:
- Tautomerism : The 4-oxide group may participate in keto-enol equilibria, causing split peaks. Use variable-temperature NMR to stabilize dominant tautomers.
- Trace impurities : Recrystallize in ethanol/water mixtures to remove unreacted benzofuroxans or enamine precursors .
For ambiguous cases, X-ray crystallography provides definitive structural confirmation. Cross-reference with databases (e.g., Cambridge Structural Database) to validate bond lengths and angles .
Basic: What biological assays are suitable for evaluating the compound’s bioactivity?
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.
- Antioxidant : DPPH radical scavenging assays to quantify ROS neutralization.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) using recombinant enzymes .
Dose-response curves (IC₅₀ values) and cytotoxicity profiling (e.g., MTT assays) are critical for therapeutic potential assessment.
Advanced: What strategies enhance solubility and bioavailability without compromising activity?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate at the phenyl ring) via electrophilic substitution.
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to improve aqueous solubility.
- Prodrug design : Mask the 4-oxide group with ester linkages, cleaved enzymatically in vivo .
Monitor changes via logP measurements (HPLC) and in vitro permeability assays (Caco-2 cell models).
Basic: How does the 4-oxide moiety affect stability under varying pH and temperature?
- Acidic conditions : Protonation of the oxide oxygen increases electrophilicity, risking ring-opening.
- Alkaline conditions : Hydrolysis of the N-O bond may occur above pH 9.
- Thermal stability : Decomposes above 200°C (TGA analysis recommended). Store at 4°C in inert atmospheres to prevent degradation .
Advanced: What computational tools model interactions between this compound and biological targets?
- Molecular docking (AutoDock/Vina) : Predict binding affinities to enzymes (e.g., cytochrome P450).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over nanosecond timescales.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity datasets .
Basic: What industrial applications are emerging beyond medicinal chemistry?
- Material science : As a ligand for metal-organic frameworks (MOFs) due to its rigid aromatic core.
- Photovoltaics : Electron-deficient quinoxaline derivatives act as electron transport layers in OLEDs .
Advanced: How can reaction pathways be modified to synthesize deuterated or isotopically labeled analogs?
- Deuterium incorporation : Use D₂O in hydrolysis steps or deuterated ethyl precursors (e.g., CD₃CD₂OH).
- ¹⁵N labeling : Substitute natural abundance benzofuroxans with ¹⁵N-enriched analogs.
Characterize isotopic purity via high-resolution MS and ¹H-¹⁵N HMBC NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
